molecular formula C14H24N2O2 B7510290 N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide

N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No. B7510290
M. Wt: 252.35 g/mol
InChI Key: XTPYDFPCGSYPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It was first synthesized in 2002 by researchers at the University of Kentucky and has since been the subject of numerous scientific studies due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of CPP-115 involves the inhibition of N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide transaminase, an enzyme that breaks down N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide in the brain. By inhibiting this enzyme, CPP-115 increases the levels of N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide, which can have a calming effect and may be beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide levels in the brain, which can have a calming effect and may be beneficial in the treatment of anxiety, epilepsy, and other conditions. It has also been shown to have anticonvulsant and antiepileptic effects, as well as potential applications in the treatment of addiction and depression.

Advantages and Limitations for Lab Experiments

One advantage of CPP-115 is its high potency and selectivity, which makes it a useful tool for studying the role of N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide in various neurological and psychiatric disorders. However, one limitation is its relatively short half-life, which may make it difficult to use in certain experimental settings.

Future Directions

There are numerous potential future directions for research on CPP-115. One area of interest is its potential applications in the treatment of addiction and depression, as well as its potential as a tool for studying the role of N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide in these conditions. Additionally, there may be potential applications in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Further studies are needed to fully understand the potential therapeutic applications of CPP-115.

Synthesis Methods

The synthesis of CPP-115 involves a multi-step process that begins with the reaction of cyclooctanone with hydroxylamine hydrochloride to form the corresponding oxime. This is followed by a reaction with ethyl chloroacetate to produce the ester, which is then hydrolyzed to the carboxylic acid. The final step involves the reaction of the carboxylic acid with 2-oxopyrrolidine to yield CPP-115.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to increase N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide levels in the brain, which can have a calming effect and may be beneficial in the treatment of anxiety, epilepsy, and other conditions.

properties

IUPAC Name

N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c17-13(11-16-10-6-9-14(16)18)15-12-7-4-2-1-3-5-8-12/h12H,1-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPYDFPCGSYPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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